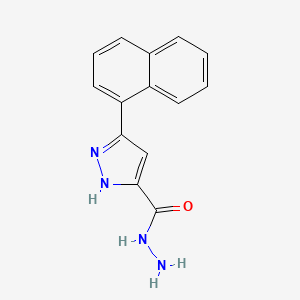

![molecular formula C20H24N6 B5543164 4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine" is an example of a complex organic molecule featuring multiple heterocyclic components, including imidazole and pyrimidine rings, which are commonly investigated for their diverse pharmacological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzoimidazole derivatives involves reactions such as the combination of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, highlighting a method for constructing complex molecules with potential bioactive properties (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analysis and characterization of similar compounds are achieved through techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses provide insights into the molecular geometry, vibrational frequencies, and electronic properties, crucial for understanding the compound's chemical behavior and potential interactions (Inkaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzoimidazole derivatives often include nucleophilic aromatic substitution and can be tailored to produce compounds with specific functional groups, enhancing their chemical diversity and potential for biological activity. The reactivity of these compounds can be influenced by their molecular structure, with variations in substituents affecting their chemical properties and reactivity (El-Gokha et al., 2019).

Physical Properties Analysis

The physical properties of compounds like "4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine" can be studied using spectroscopic techniques (FT-IR, NMR, UV-Vis), which provide information about their molecular structure and stability. These properties are critical for understanding the compound's behavior in different environments and potential applications (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzoimidazole derivatives, are significantly influenced by their molecular structure. Studies on these compounds often focus on their potential as ligands for metal ions, their fluorescence properties, and their ability to participate in various chemical reactions, contributing to the development of new materials and pharmaceuticals (Chen et al., 2020).

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Ligand Design

- Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the synthesis, properties, and applications of these compounds in spectroscopy, magnetic properties, and biological activity. These studies suggest potential research directions for similar compounds in ligand design and material science (Boča, Jameson, & Linert, 2011).

Pharmacology and Enzyme Inhibition

- Chemical inhibitors of cytochrome P450 isoforms have been extensively reviewed, indicating the selectivity and potential drug interactions of inhibitors. This research underscores the importance of understanding the metabolic pathways and enzyme interactions of chemical compounds for drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Optoelectronic Materials

- Studies on quinazolines and pyrimidines emphasize their applications in optoelectronics, including luminescent materials and organic light-emitting diodes (OLEDs). These findings highlight the potential of similar heterocyclic compounds in the development of new materials for electronic and photonic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalysis and Organic Synthesis

- Research on recyclable copper catalyst systems for C-N bond-forming reactions illustrates the importance of such catalysts in organic synthesis. This area of study is relevant for the synthesis and functionalization of complex organic molecules, including heterocyclic compounds (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Nucleic Acid Interactions

- The interaction of minor groove binders with DNA, such as Hoechst 33258 and its analogues, demonstrates the potential applications of similar compounds in molecular biology, including DNA staining and analysis. This research could inform the development of new diagnostic tools and therapeutic agents (Issar & Kakkar, 2013).

Mecanismo De Acción

While the specific mechanism of action for “4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine” is not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine” is not available, general precautions for handling imidazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propiedades

IUPAC Name |

4-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-15-12-18(24-20(21)23-15)25-10-5-8-17(14-25)19-22-9-11-26(19)13-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,17H,5,8,10,13-14H2,1H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBBUAELBUYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

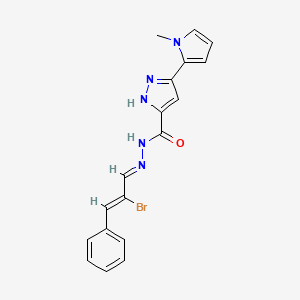

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

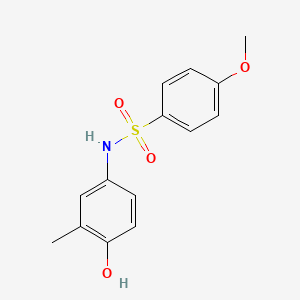

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)